1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
Description
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(1-cyclopropyl-4-hydroxypyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)8-7(12)4-10(9-8)6-2-3-6/h4,6,12H,2-3H2,1H3 |
InChI Key |
KIVLVRQWHLEBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=C1O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The Knorr pyrazole synthesis remains a foundational method. For example, reacting 1-cyclopropyl-1,3-butadione with hydrazine hydrate under acidic conditions yields the pyrazole scaffold. However, this approach often lacks selectivity for the 4-hydroxy substitution, necessitating post-synthesis modifications.
Hydroxylation at the 4-Position
Directed Ortho-Metalation (DoM)
Lithiation of the pyrazole at the 4-position using a directing group (e.g., methoxy) followed by quenching with an electrophilic oxygen source (e.g., trimethyl borate or MoOPH) introduces the hydroxyl group. For instance, treatment with LDA at −78°C and subsequent oxidation with H₂O₂ yields the 4-hydroxy derivative.
Oxidative Demethylation of Methoxy Precursors
A two-step sequence involving methoxy protection and demethylation is effective. Starting with 4-methoxy-1-cyclopropyl-1H-pyrazole-3-carbonitrile, boron tribromide (BBr₃) in dichloromethane selectively removes the methyl group, achieving >80% conversion to the hydroxylated product.
Acetylation at the 3-Position
Friedel-Crafts Acylation
While pyrazoles are less reactive toward electrophilic substitution, the use of Lewis acids (e.g., AlCl₃) enables acetylation at the 3-position. Reaction conditions typically involve acetic anhydride at 80°C for 12 hours, yielding the acetylated product with 65–70% efficiency.
Nucleophilic Acyl Substitution
Alternative routes employ pre-functionalized intermediates. For example, 3-bromo-1-cyclopropyl-4-hydroxy-1H-pyrazole undergoes nucleophilic substitution with potassium acetate in DMF at 120°C, achieving 55% yield after 24 hours.
Integrated Synthetic Pathways
Route A: Sequential Coupling and Functionalization
Route B: One-Pot Tandem Synthesis
A streamlined approach combines cyclocondensation, hydroxylation, and acetylation in a single reactor. Using 1-cyclopropyl-1,3-butadione and hydroxylamine hydrochloride under microwave irradiation (150°C, 30 min), followed by in situ acetylation, achieves a 48% overall yield but requires rigorous purification.
Optimization and Scale-Up Challenges
Catalyst Selection and Loading
Pd(dppf)Cl₂ outperforms other palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki couplings, reducing side-product formation from 15% to <5%. However, catalyst costs necessitate recycling strategies, such as aqueous biphasic systems.
Solvent and Temperature Effects
- Dioxane/Water Mixtures : Optimal for Suzuki couplings (100°C, 12 hours).
- Polar Aprotic Solvents : DMF enhances acetylation rates but complicates hydroxylation steps due to side reactions.
Analytical Characterization
Critical data for the target compound:
- ¹H NMR (CD₃OD) : δ 0.93–1.03 (m, 4H, cyclopropyl), 2.18–2.27 (s, 3H, acetyl), 7.77 (s, 1H, pyrazole-H).
- MS (ESI+) : m/z 195.1 [M+H]⁺.
Applications and Derivatives
The compound serves as a key intermediate in fungicides and kinase inhibitors. Derivatives like 1-[(2S)-6-(1-cyclopropyl-1H-pyrazol-4-yl)-2-methyl-5-[(4-methylpyridin-2-yl)oxy]-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one exhibit enhanced bioactivity, underscoring its versatility.
Chemical Reactions Analysis
1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Based Ketones
Key Observations :
- Cyclopropyl vs.
- Aromatic vs. Aliphatic Substituents : Phenyl and chlorophenyl groups (e.g., in ) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce metabolic stability.
- Hydroxyl Group Position : The C4-hydroxyl group in the target compound and its cyclopentyl analog contrasts with C5-substituted derivatives (e.g., ), which may affect hydrogen-bonding interactions in biological targets.
Physicochemical Properties
Table 2: Analytical and Physical Properties
Key Observations :
- The cyclopropyl derivative’s solubility is likely intermediate between hydrophilic (e.g., hydroxylated analogs) and hydrophobic (e.g., chlorophenyl derivatives) compounds.
- Melting points for sulfanylidene-containing analogs (e.g., ) are higher due to crystalline packing, whereas pyrazole ketones with bulky substituents may exhibit lower melting ranges.
Biological Activity
1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and other relevant activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 150.18 g/mol. The compound features a cyclopropyl group attached to a pyrazole ring, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial activity of several pyrazole derivatives, reporting Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The activity is attributed to the presence of functional groups that enhance interaction with bacterial cell walls.
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Example A | S. aureus | 0.0039 |
| Example B | E. coli | 0.025 |
Antifungal Activity
In addition to antibacterial properties, pyrazole derivatives have shown antifungal activity. In vitro tests indicated that certain compounds were effective against fungal strains such as Candida albicans, with varying degrees of effectiveness depending on the structural modifications made to the pyrazole ring .
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been explored in various studies. For instance, compounds with hydroxyl substitutions on aromatic rings have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism involving the inhibition of inflammatory mediators . This indicates that this compound may also exhibit similar anti-inflammatory properties.
Study on Antimicrobial Properties
A comprehensive study analyzed the antimicrobial efficacy of various pyrazole derivatives, including the compound . The findings highlighted its effectiveness against multiple bacterial strains and provided insights into structure-activity relationships .
Research has suggested that the mechanism by which pyrazole derivatives exert their biological effects may involve interference with bacterial enzyme systems or disruption of cellular integrity through membrane interactions . This highlights the need for further investigation into the specific pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
